molecular formula C11H9F3O3 B8683747 benzyl4,4,4-trifluoro-3-oxobutanoate

benzyl4,4,4-trifluoro-3-oxobutanoate

Cat. No.: B8683747
M. Wt: 246.18 g/mol
InChI Key: WMVBJZJEKKTDBW-UHFFFAOYSA-N
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Description

Benzyl 4,4,4-trifluoro-3-oxobutanoate is a fluorinated β-ketoester featuring a benzyl ester group, a trifluoromethyl (CF₃) substituent, and a ketone moiety. Its structure enables versatile reactivity, particularly in cyclocondensation and nucleophilic addition reactions, making it a key intermediate in medicinal and agrochemical synthesis. The benzyl group enhances lipophilicity, which may influence solubility and pharmacokinetic properties compared to alkyl esters like ethyl or methyl derivatives. This compound is frequently employed in the synthesis of heterocycles, including quinolones, pyridines, and furans, often serving as a precursor for anti-inflammatory, pesticidal, and antimicrobial agents .

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

benzyl 4,4,4-trifluoro-3-oxobutanoate

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)9(15)6-10(16)17-7-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

WMVBJZJEKKTDBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

benzyl4,4,4-trifluoro-3-oxobutanoate can be synthesized through a Claisen condensation reaction. This involves the reaction of benzyl acetate with trifluoroacetic anhydride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under mild conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of benzyl 4,4,4-trifluoroacetoacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is carefully monitored, and the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

benzyl4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

benzyl4,4,4-trifluoro-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 4,4,4-trifluoroacetoacetate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Compound Key Features Reactivity Highlights
Benzyl 4,4,4-trifluoro-3-oxobutanoate Benzyl ester group; CF₃ at C4; ketone at C3. High chemoselectivity in cyclocondensation with anilines to form quinolones .
Ethyl 4,4,4-trifluoro-3-oxobutanoate Ethyl ester group; otherwise identical to benzyl derivative. Forms 2-CF₃-4-quinolinones with >90% chemoselectivity under optimized conditions .
Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate Methyl substituent at C2; ethyl ester. Steric hindrance at C2 reduces cyclization efficiency compared to non-methylated analogs .
Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate Chlorine substituent at C2; ethyl ester. Chlorine enhances electrophilicity at C3, enabling nucleophilic substitutions .

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability
Benzyl 4,4,4-trifluoro-3-oxobutanoate Not reported Lipophilic (benzyl group) Stable under anhydrous conditions; sensitive to hydrolysis.
Ethyl 4,4,4-trifluoro-3-oxobutanoate Liquid at RT Moderate in polar solvents Prone to keto-enol tautomerism; stable in acidic media .
Ibuprofen-quinoline hybrids (derived from benzyl ester) 60–70 Low in water Crystalline solids with defined melting points .

Key Research Findings and Divergences

Chemoselectivity: Ethyl 4,4,4-trifluoro-3-oxobutanoate exhibits superior chemoselectivity (>90%) in forming 2-CF₃-4-quinolinones compared to bulkier esters, which may hinder cyclization .

Steric Effects : Methyl or chloro substituents at C2 (e.g., ethyl 2-methyl or 2-chloro derivatives) reduce reaction yields due to steric or electronic interference .

Biological Activity : Benzyl-derived hybrids show enhanced anti-inflammatory activity, likely due to improved membrane permeability from the aromatic group .

Reaction Media: Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts efficiently in polar aprotic solvents (e.g., DMF), whereas benzyl analogs may require optimized conditions to mitigate solubility issues .

Q & A

Q. What are the common synthetic routes for preparing benzyl 4,4,4-trifluoro-3-oxobutanoate, and what factors influence yield optimization?

Benzyl 4,4,4-trifluoro-3-oxobutanoate is synthesized via condensation reactions. Key methods include:

  • Pechmann condensation : Reacting substituted benzyl resorcinols with β-ketoesters (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) under acid catalysis, yielding chromenone derivatives .
  • Reaction with anilines : Chemoselective reactions with anilines in specific solvents (e.g., toluene or DMF) at controlled temperatures (60–100°C) to form intermediates like ethyl 3-arylaminotrifluorobutanoates .
  • Lithium enolate formation : Reacting the compound with ammonium acetate or 1-aminonaphthalene to generate heterocycles like pyridines and quinazolines .
    Yield optimization depends on stoichiometry (e.g., 2:1 molar ratio of ketone ester to aniline), solvent choice, and catalyst type (e.g., Rh(II) or Cu(II) for carbene insertion) .

Q. Which spectroscopic techniques are most effective for characterizing benzyl 4,4,4-trifluoro-3-oxobutanoate and its derivatives?

  • NMR spectroscopy : Critical for structural elucidation. 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify functional groups (e.g., trifluoromethyl and keto groups). 19F^{19}\text{F} NMR confirms fluorine environments .
  • X-ray crystallography : Resolves stereochemistry in heterocyclic products (e.g., 4-amino-2,6-bis(trifluoromethyl)pyridine) .
  • IR spectroscopy : Detects carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O-H, ~3400 cm1^{-1}) stretches in intermediates .

Q. What are the typical oxidation and reduction products of benzyl 4,4,4-trifluoro-3-oxobutanoate under standard conditions?

  • Oxidation : Forms 4,4,4-trifluoro-3-oxobutanoic acid derivatives using agents like KMnO4_4 .
  • Reduction : Sodium borohydride (NaBH4_4) reduces the ketone to ethyl 3-hydroxy-4,4,4-trifluorobutanoate, retaining the trifluoromethyl group .

Advanced Research Questions

Q. How can chemoselectivity be achieved in reactions between benzyl 4,4,4-trifluoro-3-oxobutanoate and nucleophiles like anilines?

Chemoselectivity (>90%) is controlled by:

  • Solvent polarity : Polar solvents (DMF) favor ketone amidation, while nonpolar solvents (toluene) promote enamine formation .
  • Temperature : Lower temperatures (60°C) reduce side reactions.
  • Catalysts : Acidic conditions (e.g., HCl) direct reactivity toward quinolinone formation via cyclization .

Q. What strategies improve the enantioselective reduction of benzyl 4,4,4-trifluoro-3-oxobutanoate to chiral hydroxy esters?

Biocatalytic methods using whole-cell oxidoreductases achieve high enantiomeric excess (ee):

Strategyee (%)Yield (%)
Aqueous-phase reduction8460
Deracemization9665
Key factors include enzyme screening (e.g., ketoreductases), substrate engineering, and solvent optimization (aqueous vs. organic phases) .

Q. How do unexpected reaction pathways, such as those observed with lithium enolates, contribute to novel heterocycle synthesis?

The lithium enolate of benzyl 4,4,4-trifluoro-3-oxobutanoate reacts with:

  • Ammonium acetate : Forms 4-amino-2,6-bis(trifluoromethyl)pyridine via cyclocondensation .
  • 1-Aminonaphthalene : Yields 4-trifluoromethyl-2-[(Z)-1,1,1-trifluoropropen-2-ol]benzo[h]quinoline, a fluorescent heterocycle .
    These pathways highlight the role of enolate stability and electrophile compatibility in accessing unexplored chemical space.

Q. What are the challenges in enzymatic conversions of benzyl 4,4,4-trifluoro-3-oxobutanoate, and how can they be addressed experimentally?

Challenges :

  • Low enzyme activity toward trifluoromethyl groups due to steric and electronic effects .
  • Substrate inhibition at high concentrations.
    Solutions :
  • Directed evolution : Optimize enzymes for higher activity.
  • Substrate modification : Introduce electron-withdrawing groups to enhance reactivity .

Q. How can multi-component reactions involving this compound be optimized for diastereoselective synthesis of complex heterocycles?

A five-component reaction (aldehyde, nitrile, ketone ester, NH4_4OAc, methanol) yields 2-hydroxy-2-trifluoromethylpiperidines with four stereocenters.

ConditionOutcome
Reflux in methanol (2h)60–75% yield, >90% diastereoselectivity
Key parameters include stoichiometric control (3:6 mmol ratio) and solvent polarity to stabilize intermediates .

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